molecular formula C19H16N4O3S3 B2520571 N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 1351643-72-5

N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide

Cat. No. B2520571
CAS RN: 1351643-72-5
M. Wt: 444.54
InChI Key: KZWBKOARFWKSRE-UHFFFAOYSA-N
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Description

N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C19H16N4O3S3 and its molecular weight is 444.54. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Potential

Research into benzothiazolotriazine derivatives, including structures similar to N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide, has shown promising anticonvulsant effects. Specifically, certain derivatives demonstrated significant protection against convulsions with minimal neurotoxicity, indicating their potential as novel anticonvulsant agents. The presence of a methoxy group on the lipophilic aryl ring significantly enhanced anticonvulsant potency, with notable interactions observed at the active site of GABA-AT during molecular modeling studies (Firdaus et al., 2018).

Antidepressant-like Effects

Compounds structurally related to this compound have been studied for their antidepressant-like effects in rodent models. Notably, a novel 5-HT3 receptor antagonist exhibited significant reduction in immobility time, indicating antidepressant-like activity. Chronic administration of this compound was shown to prevent oxidative stress in the brain and modulate the hypothalamic-pituitary-adrenal axis, highlighting its potential as an antidepressant (Gupta et al., 2014).

Enzyme Inhibition and Potential Antineoplastic Activity

Several studies have identified compounds with similar structural features as potent inhibitors of enzymes like carbonic anhydrase. These inhibitors have shown potential in treating conditions like glaucoma by lowering intraocular pressure. Moreover, guanidinothiazolecarboxamides, which share structural similarities, have demonstrated antitumor activity, particularly in enhancing survival against pulmonary metastases of Lewis lung carcinoma (Barboiu et al., 2000; Schnur et al., 1991).

Cardiovascular Effects

Derivatives of tetrahydropyrrolbenzothiazine, similar in structure to this compound, have shown hypotensive activity and the ability to modulate cardiovascular parameters in anesthetized rats. These findings indicate the potential cardiovascular effects of these compounds, although the exact relationship with this compound needs further exploration (Bernabei et al., 1978).

Mechanism of Action

properties

IUPAC Name

N-[5-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S3/c1-25-12-7-11(8-13(9-12)26-2)10-27-19-23-22-18(29-19)21-16(24)17-20-14-5-3-4-6-15(14)28-17/h3-9H,10H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWBKOARFWKSRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CSC2=NN=C(S2)NC(=O)C3=NC4=CC=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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